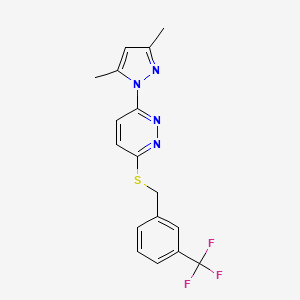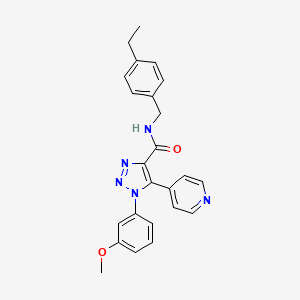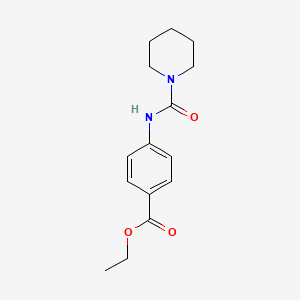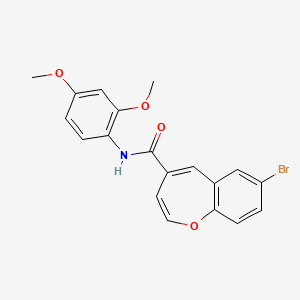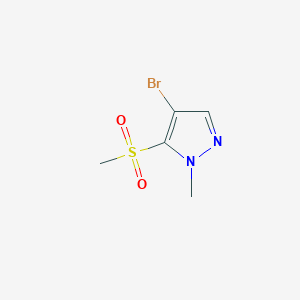![molecular formula C17H20N4O2S2 B2484805 1-シクロペンチル-3-(5-(チオフェン-2-カルボニル)-4,5,6,7-テトラヒドロチアゾロ[5,4-c]ピリジン-2-イル)尿素 CAS No. 1396678-01-5](/img/structure/B2484805.png)
1-シクロペンチル-3-(5-(チオフェン-2-カルボニル)-4,5,6,7-テトラヒドロチアゾロ[5,4-c]ピリジン-2-イル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a useful research compound. Its molecular formula is C17H20N4O2S2 and its molecular weight is 376.49. The purity is usually 95%.
The exact mass of the compound 1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
「1-シクロペンチル-3-(5-(チオフェン-2-カルボニル)-4,5,6,7-テトラヒドロチアゾロ[5,4-c]ピリジン-2-イル)尿素」の科学研究における応用に関する包括的な分析を以下に示します。
抗がん研究
1-シクロペンチル-3-(5-(チオフェン-2-カルボニル)-4,5,6,7-テトラヒドロチアゾロ[5,4-c]ピリジン-2-イル)尿素は、がん細胞の増殖に関与する特定のキナーゼを阻害する能力により、抗がん研究において可能性を示しています。 この化合物の独自の構造により、がん細胞の受容体と相互作用し、アポトーシスまたは細胞周期停止につながる可能性があります .
抗菌作用
この化合物は、顕著な抗菌性を示しており、新しい抗生物質の開発候補となっています。 その構造により、細菌細胞壁を破壊したり、必須酵素を阻害したりすることで、抗生物質耐性菌に対抗するための新しい道を開きます .
抗炎症剤
研究により、1-シクロペンチル-3-(5-(チオフェン-2-カルボニル)-4,5,6,7-テトラヒドロチアゾロ[5,4-c]ピリジン-2-イル)尿素が抗炎症剤として作用する可能性が示唆されています。 この化合物は、炎症性サイトカインの産生を阻害することで、炎症を軽減し、関節炎などの病気を治療する可能性があります .
材料科学
生物学的な応用を超えて、この化合物の独自の化学構造は、材料科学研究において興味深いものです。その安定性と電子特性により、有機半導体やその他の高度な材料の開発に用いることができます。
これらの応用は、1-シクロペンチル-3-(5-(チオフェン-2-カルボニル)-4,5,6,7-テトラヒドロチアゾロ[5,4-c]ピリジン-2-イル)尿素の科学研究におけるさまざまな分野における汎用性と可能性を強調しています。
Therapeutic importance of synthetic thiophene Recent strategies in the synthesis of thiophene derivatives Selection of boron reagents for Suzuki–Miyaura coupling
特性
IUPAC Name |
1-cyclopentyl-3-[5-(thiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c22-15(13-6-3-9-24-13)21-8-7-12-14(10-21)25-17(19-12)20-16(23)18-11-4-1-2-5-11/h3,6,9,11H,1-2,4-5,7-8,10H2,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPZJQTECNZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

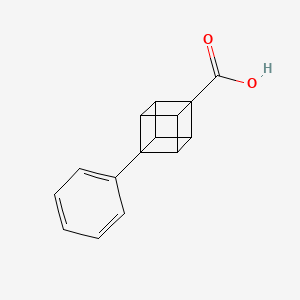
![methyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate](/img/structure/B2484725.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2484727.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)
